Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate
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Overview
Description
Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate is a complex organic compound that features a quinoline and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline and pyrazole rings, followed by their coupling and subsequent esterification to form the final product. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules.
Medicine: It has potential as a lead compound for developing new drugs, particularly due to its quinoline and pyrazole moieties, which are known for their biological activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate involves its interaction with specific molecular targets. The quinoline and pyrazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate: shares similarities with other quinoline and pyrazole derivatives, such as:
Uniqueness
What sets this compound apart is the combination of both quinoline and pyrazole moieties in a single molecule
Properties
Molecular Formula |
C18H20N4O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl 2-(5-amino-1-quinolin-6-ylpyrazol-3-yl)-2-methylpropanoate |
InChI |
InChI=1S/C18H20N4O2/c1-4-24-17(23)18(2,3)15-11-16(19)22(21-15)13-7-8-14-12(10-13)6-5-9-20-14/h5-11H,4,19H2,1-3H3 |
InChI Key |
YYNCPAFAZDPWJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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